(S)-2-Amino-N-(1-methyl-piperidin-3-yl)-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-(1-methyl-piperidin-3-yl)-propionamide is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a piperidine ring, and a propionamide moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(1-methyl-piperidin-3-yl)-propionamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-1-methyl-piperidin-3-amine and propionyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(1-methyl-piperidin-3-yl)-propionamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted amides, hydroxylamines, and secondary or tertiary amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2-Amino-N-(1-methyl-piperidin-3-yl)-propionamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in modulating biological pathways and as a ligand for receptor studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(1-methyl-piperidin-3-yl)-propionamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various signaling pathways, potentially leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-Methyl-piperidin-3-yl)-amine
- (S)-1-Methyl-piperidin-3-yl)-acetic acid
- 2-(1-Methyl-piperidin-3-yloxy)-phenylamine
Uniqueness
(S)-2-Amino-N-(1-methyl-piperidin-3-yl)-propionamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also makes it valuable in asymmetric synthesis and enantioselective applications.
Properties
IUPAC Name |
(2S)-2-amino-N-(1-methylpiperidin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-7(10)9(13)11-8-4-3-5-12(2)6-8/h7-8H,3-6,10H2,1-2H3,(H,11,13)/t7-,8?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXHEABADVDPMR-JAMMHHFISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCN(C1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1CCCN(C1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.